molecular formula C20H19F2N5O2 B611791 Pimodivir CAS No. 1629869-44-8

Pimodivir

Cat. No. B611791
M. Wt: 399.4018
InChI Key: JGPXDNKSIXAZEQ-SBBZOCNPSA-N
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Description

Pimodivir (VX-787, JNJ-63623872) is an antiviral drug developed as a treatment for influenza . It acts as an inhibitor of influenza virus polymerase basic protein 2 . It has shown promising results in Phase II clinical trials .


Synthesis Analysis

To expand the chemical space of the known influenza polymerase PB2 inhibitor-pimodivir (formerly VX-787) and improve its pharmacokinetic profile, two pimodivir analogs containing 2,3-dihydro-imidazopyridine fragment were designed, synthesized, and evaluated for anti-influenza virus activity .


Molecular Structure Analysis

Structural and thermodynamic analysis of the interactions between cap-binding domain of PB2 wild-type and PB2 variants bearing these mutations and pimodivir were carried out. Four crystal structures of PB2-WT, PB2-F404Y, PB2-M431I and PB2-H357N in complex with pimodivir were presented .


Chemical Reactions Analysis

Pimodivir is a cyclohexyl carboxylic acid analog obtained by screening a compound library for compounds with in vitro activity against influenza virus . In the cap-snatching reaction, PB2 binds to the m7G cap structure of host mRNA .


Physical And Chemical Properties Analysis

Pimodivir has a molecular formula of C20H19F2N5O2 and a molecular weight of 399.4 g/mol . It is an orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex .

Scientific Research Applications

  • Treatment of Acute Uncomplicated Seasonal Influenza A : Pimodivir, when used alone or in combination with oseltamivir, showed significant virologic improvements over placebo in patients with acute uncomplicated influenza A. The combination therapy demonstrated a trend for a shorter time to symptom resolution than placebo and was well-tolerated (Finberg et al., 2018).

  • Mapping Resistance Mutations : A comprehensive study mapped all single-amino-acid mutations to an avian PB2 that confer resistance to pimodivir. This helps understand how new viral strains might resist pimodivir and guides clinical deployment of this antiviral (Soh et al., 2021).

  • Pharmacokinetics and Safety in Healthy Volunteers : A study assessed the interaction between pimodivir and oseltamivir, along with the pharmacokinetics and safety of pimodivir. This was crucial for understanding the feasibility of combination therapy (Deleu et al., 2018).

  • Efficacy in Experimentally Inoculated Volunteers : Pimodivir significantly reduced viral shedding and influenza-like symptoms in healthy volunteers inoculated with influenza A virus. The study suggested pimodivir's potential as a novel treatment for influenza A virus infection (Trevejo et al., 2018).

  • Susceptibility Testing of Influenza A Viruses : Research showed that pimodivir effectively inhibits the replication of a diverse group of influenza A viruses, including strains with pandemic potential. This highlights pimodivir's broad inhibitory activity (Patel et al., 2021).

  • Use in Hospitalized Patients with Influenza A : A study on hospitalized patients with influenza A infection revealed that pimodivir, in combination with oseltamivir, reduced the time to influenza symptom resolution and had a lower incidence of influenza-related complications (O’Neil et al., 2020).

  • Exploratory Studies on Other Viral Infections : Some research has explored the potential of pimodivir in treating other viral infections, such as CoVID-19. However, these applications are still in the early stages of investigation and require further research (Adebambo, 2020).

Safety And Hazards

Pimodivir is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . No safety concerns were identified with pimodivir 600 mg twice daily alone or in combination with oseltamivir 75 mg twice daily .

Future Directions

Pimodivir is under investigation in clinical trial NCT02658825 . The review also discusses various control measures, including antiviral drugs, vaccines, and potential future directions in influenza treatment and prevention .

properties

IUPAC Name

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPXDNKSIXAZEQ-SBBZOCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028095
Record name Pimodivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimodivir

CAS RN

1629869-44-8
Record name Pimodivir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimodivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimodivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMODIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
364
Citations
B O'Neil, MG Ison, MC Hallouin-Bernard… - The Journal of …, 2022 - academic.oup.com
… the pharmacokinetics of pimodivir in patients … pimodivir in combination with oseltamivir and the Hospital Recovery Scale was used to characterize potential clinical benefits of pimodivir. …
Number of citations: 15 academic.oup.com
RW Finberg, R Lanno, D Anderson… - The Journal of …, 2019 - academic.oup.com
… : placebo, pimodivir 300 mg or 600 mg, or pimodivir 600 mg plus oseltamivir 75 mg. Antiviral activity, safety, and pharmacokinetics of pimodivir alone or in combination were evaluated. …
Number of citations: 99 academic.oup.com
MC Patel, A Chesnokov, J Jones, VP Mishin, A Juan… - Antiviral research, 2021 - Elsevier
… In addition, pimodivir was effective at inhibiting replication of a diverse group of animal-… reduced pimodivir susceptibility. Our findings demonstrate a broad inhibitory activity of pimodivir …
Number of citations: 14 www.sciencedirect.com
JM Trevejo, M Asmal, J Vingerhoets, R Polo… - Antiviral …, 2018 - journals.sagepub.com
Background Pimodivir (formerly JNJ-63623872) is a novel, non-nucleoside polymerase complex inhibitor with in vitro activity against influenza A virus, including pandemic 2009 H1N1, …
Number of citations: 59 journals.sagepub.com
S Deleu, TN Kakuda, K Spittaels… - British Journal of …, 2018 - Wiley Online Library
Aims The aim of this study was to evaluate the drug–drug interaction between pimodivir, a novel, non‐nucleoside polymerase basic protein 2 (PB2) subunit inhibitor of the influenza A …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
YQS Soh, KD Malone, RT Eguia, JD Bloom - Viruses, 2021 - mdpi.com
… pimodivir resistance thus enables the evaluation of whether new viral strains contain mutations that will confer pimodivir … on viral growth in the presence of pimodivir, we sequenced the …
Number of citations: 8 www.mdpi.com
J Gregor, K Radilová, J Brynda, J Fanfrlík, J Konvalinka… - Molecules, 2021 - mdpi.com
… and PB2-M431I in complex with pimodivir and obtained four high resolution structures. Here we describe the effect of PB2 mutations on pimodivir binding to the PB2 subunit of IAV …
Number of citations: 8 www.mdpi.com
M Arba, AS Ningsih, LOS Bande, ST Wahyudi… - Molecular …, 2023 - Taylor & Francis
… Influenza A virus (IAV) is reported to develop Pimodivir resistance … with Pimodivir hinders efforts to understand the drug resistance. Here we decipher the binding differences of Pimodivir …
Number of citations: 3 www.tandfonline.com
J Vingerhoets, I Van Dromme… - Antiviral …, 2023 - journals.sagepub.com
… Participants with acute uncomplicated influenza A treated with pimodivir in the TOPAZ study infrequently developed reduced susceptibility to pimodivir and combining pimodivir with …
Number of citations: 3 journals.sagepub.com
M Berg, Z Temesgen - Drugs Future, 2019 - access.portico.org
… Pimodivir is a substrate for CYP3A4 metabolism but itself has no inhibitory or induction effects on … Pimodivir 600 mg twice daily for 5 days has been selected and is undergoing further …
Number of citations: 4 access.portico.org

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